Pharmacopoeial Acceptance Criterion: ChP 2020 Impurity I Limit of ≤0.1% Creates Quantifiable Procurement Demand
The Chinese Pharmacopoeia 2020 lornoxicam monograph specifies that Impurity I (CAS 1246819-40-8) must not exceed 0.1% of the labeled lornoxicam content when determined by HPLC with external standard calibration using this compound as the reference substance [1]. This is a binding regulatory specification for lornoxicam drug products in China. By contrast, unspecified (unknown) individual impurities are limited to ≤0.5% in commercial lornoxicam API specifications, meaning Impurity I is subject to a 5× more stringent quantitative limit than generic unspecified impurities . The pharmacopoeial system suitability solution requires a mixture containing exactly 0.2 μg/mL of this impurity and 2 μg/mL of lornoxicam, establishing a defined concentration ratio that must be reproduced in each analytical run [1].
| Evidence Dimension | Regulatory acceptance limit for impurity in lornoxicam drug product |
|---|---|
| Target Compound Data | ≤0.1% (ChP 2020 specified impurity I limit using CAS 1246819-40-8 as reference) |
| Comparator Or Baseline | ≤0.5% for unspecified/unknown single impurities in commercial lornoxicam API (manufacturer specification); ≤1.0% total impurities |
| Quantified Difference | Impurity I limit is 5× more stringent (0.1% vs 0.5%) and requires a specific, identity-verified reference standard rather than area normalization |
| Conditions | Chinese Pharmacopoeia 2020, HPLC method, C18 column, 280 nm detection, external standard quantitation, system suitability solution at 0.2 μg/mL impurity I with 2 μg/mL lornoxicam |
Why This Matters
This binding regulatory limit means that any pharmaceutical manufacturer producing lornoxicam for the Chinese market must procure this specific impurity reference standard (CAS 1246819-40-8) to demonstrate compliance; substitution with a different impurity is not permissible.
- [1] Chinese Pharmacopoeia 2020 Edition, Volume II, Lornoxicam Monograph – Related Substances. System suitability solution: impurity I 0.2 μg/mL + lornoxicam 2 μg/mL. Acceptance criterion: impurity I ≤0.1% by external standard method. Available via Chinese Pharmacopoeia database (db2.ouryao.com). View Source
